A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignments for Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignments for Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous structural elucidation of organic molecules. This technical guide provides an in-depth analysis and theoretical assignment of the ¹H and ¹³C NMR spectra for methyl 4-methoxy-3-methylbenzofuran-2-carboxylate, a substituted benzofuran. Benzofurans are a critical class of heterocyclic compounds found in many natural products and pharmaceuticals, making their precise characterization essential for research and development.[1] This document offers a detailed examination of the expected chemical shifts, multiplicities, and coupling constants, grounded in fundamental NMR principles and supported by empirical data from analogous structures. We will explore the influence of various substituents—methoxy, methyl, and methyl carboxylate groups—on the chemical environment of the core benzofuran scaffold. This guide is designed to serve as a practical reference for scientists engaged in the synthesis, isolation, or analysis of substituted benzofurans.
Introduction: The Benzofuran Scaffold and the Role of NMR
The molecule at the center of this guide, methyl 4-methoxy-3-methylbenzofuran-2-carboxylate, possesses a benzofuran core. This heterocyclic system, consisting of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The specific substitution pattern on this molecule—a methoxy group at position 4, a methyl group at position 3, and a methyl carboxylate at position 2—creates a unique electronic and steric environment.
Accurate structural confirmation is the bedrock of chemical and pharmaceutical research. NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. By analyzing the chemical shifts (δ), spin-spin coupling (J-coupling), and integration of NMR signals, one can map the precise connectivity and chemical environment of atoms within a molecule. For a multi-substituted system like methyl 4-methoxy-3-methylbenzofuran-2-carboxylate, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is often required for a complete and validated assignment. This guide will predict the ¹H and ¹³C spectra and explain how multi-dimensional techniques form a self-validating system for confirming these assignments.
Predicted ¹H NMR Spectral Assignments
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. For methyl 4-methoxy-3-methylbenzofuran-2-carboxylate, we anticipate five unique proton signals.
Aromatic Protons (H-5, H-6, and H-7)
The three protons on the benzene ring form a coupled three-spin system. Their chemical shifts are influenced by the electron-donating methoxy group at C-4.
-
H-5: This proton is ortho to the strongly electron-donating methoxy group. It experiences significant shielding via the resonance effect. It is coupled only to H-6, and its signal is expected to appear as a doublet. Predicted chemical shift: δ 6.80 - 6.95 ppm .
-
H-7: This proton is para to the methoxy group and also experiences shielding, though typically less than the ortho position. It is coupled only to H-6 and will appear as a doublet. Predicted chemical shift: δ 6.90 - 7.05 ppm .
-
H-6: This proton is meta to the methoxy group and is least affected by its electron-donating nature. It is coupled to both H-5 and H-7. Assuming the coupling constants are different (J₅,₆ ≠ J₆,₇), this signal will appear as a doublet of doublets. It is expected to be the most downfield of the aromatic protons. Predicted chemical shift: δ 7.20 - 7.35 ppm .
The coupling constants for aromatic protons in such systems are typically: ³J (ortho) = 7-9 Hz.[2] Long-range coupling over five bonds between protons on a benzofuran ring system can sometimes be observed.[3]
Methoxy and Methyl Ester Protons (4-OCH₃ and 2-COOCH₃)
The molecule contains two distinct methoxy-type groups, which will both appear as sharp singlets, each integrating to three protons.
-
4-OCH₃ (Aromatic Methoxy Protons): Protons of a methoxy group attached to an aromatic ring typically resonate in the range of δ 3.80 - 4.00 ppm .[4][5]
-
2-COOCH₃ (Methyl Ester Protons): The protons of a methyl ester are also deshielded by the adjacent oxygen and typically appear in a similar region, around δ 3.70 - 3.95 ppm .[6][7][8]
Due to the potential overlap of these two singlets, their unambiguous assignment requires a 2D NMR experiment like HMBC (Heteronuclear Multiple Bond Correlation), which would show a correlation from the ester methyl protons to the carbonyl carbon (C-2), a topic discussed in Section 4.
Furan Ring Methyl Protons (3-CH₃)
The methyl group at the C-3 position of the furan ring is attached to an sp²-hybridized carbon.
-
3-CH₃ Protons: This group will appear as a singlet integrating to three protons. Its chemical shift is expected in the region of δ 2.20 - 2.50 ppm .[9][10]
¹H NMR Assignment Visualization
Caption: Predicted ¹H NMR assignments for methyl 4-methoxy-3-methylbenzofuran-2-carboxylate.
Predicted ¹³C NMR Spectral Assignments
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With the aid of a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, signals for CH₃, CH₂, CH, and quaternary (C) carbons can be distinguished. We predict a total of 12 distinct carbon signals.
-
C=O (Ester Carbonyl): This carbon is the most deshielded and will appear furthest downfield. Predicted chemical shift: δ 162.0 - 165.0 ppm .[11]
-
C-7a: A quaternary carbon at the fusion of the two rings. It is adjacent to the furan oxygen, leading to a downfield shift. Predicted chemical shift: δ 154.0 - 156.0 ppm .
-
C-4: A quaternary carbon bonded to the electronegative oxygen of the methoxy group, causing a significant downfield shift. Predicted chemical shift: δ 148.0 - 150.0 ppm .
-
C-2: A quaternary carbon attached to the electron-withdrawing carboxylate group. Predicted chemical shift: δ 144.0 - 147.0 ppm .
-
C-3a: The second quaternary carbon at the ring fusion. Predicted chemical shift: δ 128.0 - 131.0 ppm .
-
Aromatic CH Carbons (C-5, C-6, C-7):
-
C-6: Being meta to the OCH₃ group, it is the least shielded of the aromatic CH carbons. Predicted chemical shift: δ 123.0 - 126.0 ppm .
-
C-5: Shielded by the ortho methoxy group. Predicted chemical shift: δ 114.0 - 116.0 ppm .
-
C-7: Shielded by the para methoxy group. Predicted chemical shift: δ 108.0 - 111.0 ppm .
-
-
C-3: A quaternary carbon attached to the furan oxygen and substituted with a methyl group. Predicted chemical shift: δ 112.0 - 115.0 ppm .
-
Methyl and Methoxy Carbons:
-
4-OCH₃: The carbon of an aromatic methoxy group typically appears around δ 55.0 - 57.0 ppm .[4][12]
-
2-COOCH₃: The carbon of a methyl ester is generally found slightly upfield from an aromatic methoxy carbon. Predicted chemical shift: δ 51.0 - 53.0 ppm .[13]
-
3-CH₃: This alkyl carbon will be the most shielded carbon in the molecule, appearing furthest upfield. Predicted chemical shift: δ 9.0 - 12.0 ppm .[10]
-
¹³C NMR Assignment Visualization
Caption: Predicted ¹³C NMR assignments for methyl 4-methoxy-3-methylbenzofuran-2-carboxylate.
Summary of Assignments and Self-Validating Protocols
The predicted assignments are summarized in the table below. In a laboratory setting, these assignments would be confirmed using a suite of 2D NMR experiments, which form a self-validating workflow.
Table 1: Summary of Predicted ¹H and ¹³C NMR Chemical Shifts
| Position/Group | Atom Type | Predicted ¹H Shift (δ ppm) | Multiplicity | Predicted ¹³C Shift (δ ppm) |
|---|---|---|---|---|
| Carbonyl | C=O | - | - | 162.0 - 165.0 |
| C-2 | C | - | - | 144.0 - 147.0 |
| C-3 | C | - | - | 112.0 - 115.0 |
| 3-CH₃ | CH₃ | 2.20 - 2.50 | s (3H) | 9.0 - 12.0 |
| C-3a | C | - | - | 128.0 - 131.0 |
| C-4 | C | - | - | 148.0 - 150.0 |
| 4-OCH₃ | OCH₃ | 3.80 - 4.00 | s (3H) | 55.0 - 57.0 |
| C-5 | CH | 6.80 - 6.95 | d | 114.0 - 116.0 |
| C-6 | CH | 7.20 - 7.35 | dd | 123.0 - 126.0 |
| C-7 | CH | 6.90 - 7.05 | d | 108.0 - 111.0 |
| C-7a | C | - | - | 154.0 - 156.0 |
| 2-COOCH₃ | OCH₃ | 3.70 - 3.95 | s (3H) | 51.0 - 53.0 |
Experimental Protocol for Spectral Acquisition and Validation
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of methyl 4-methoxy-3-methylbenzofuran-2-carboxylate.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Transfer the solution to a 5 mm NMR tube.
-
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., on a 400 MHz spectrometer).[14]
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.
-
-
2D NMR for Structural Validation:
-
gCOSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A cross-peak between the signals for H-5 and H-6, and between H-6 and H-7, would definitively confirm their connectivity in the aromatic spin system.
-
gHSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to unambiguously assign the carbon signals for C-5, C-6, C-7, and the three methyl/methoxy groups by linking them to their attached, pre-assigned protons.
-
gHMBC (Heteronuclear Multiple Bond Coherence): This is the key experiment for mapping the full carbon skeleton by identifying 2- and 3-bond correlations between protons and carbons.[14] Key expected correlations that validate the structure include:
-
From 3-CH₃ protons to C-2, C-3, and C-3a .
-
From 4-OCH₃ protons to C-4 .
-
From 2-COOCH₃ protons to the carbonyl carbon (C=O) and C-2 . This correlation is essential for distinguishing the ester methoxy group from the aromatic methoxy group.
-
From aromatic proton H-5 to carbons C-4, C-7, and C-3a .
-
-
This systematic approach, from 1D acquisition to 2D correlation, provides a robust and self-validating method for the complete and confident assignment of the NMR spectra.
Conclusion
This guide provides a detailed, theory-driven prediction of the ¹H and ¹³C NMR spectra of methyl 4-methoxy-3-methylbenzofuran-2-carboxylate. By understanding the electronic effects of the substituents on the benzofuran core, we can logically deduce the chemical shifts and coupling patterns for each nucleus. The outlined experimental workflow, incorporating 1D and 2D NMR techniques, represents a standard, field-proven methodology for the structural elucidation of complex organic molecules. This comprehensive analysis serves as a valuable resource for chemists and pharmaceutical scientists, enabling them to interpret spectral data with greater confidence and accuracy.
References
-
ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups. Available at: [Link]
-
SciELO. Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available at: [Link]
-
Wiley-VCH. Supporting Information for a scientific publication. Available at: [Link]
-
Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Available at: [Link]
-
Canadian Science Publishing. THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. Available at: [Link]
-
ACD/Labs. Methoxy groups just stick out. Available at: [Link]
-
PMC. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Available at: [Link]
-
ResearchGate. The 'one-pot' preparation of substituted benzofurans. Available at: [Link]
-
SciSpace. Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. Available at: [Link]
-
AOCS. Saturated Fatty Acids and Methyl Esters. Available at: [Link]
-
ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region of compounds 6a and 6b. Available at: [Link]
-
University of Calgary. Esters. Available at: [Link]
-
Iowa State University. NMR Coupling Constants. Available at: [Link]
-
PMC. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Available at: [Link]
-
ResearchGate. 1 H NMR spectra of pure methyl ester (a) and methyl ester using rapeseed oil catalyzed by triethylamine (b). Available at: [Link]
-
Sci-Hub. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]
-
ResearchGate. 1 H-1 H coupling constants of the dihydroxy γ-lactam ring observed in 3. Available at: [Link]
-
University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. Available at: [Link]
-
University of California, Los Angeles. Chem 117 Reference Spectra Spring 2011. Available at: [Link]
-
Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Available at: [Link]
-
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
ResearchGate. 1HNMR spectrum of 1-(1-benzofuran-2-yl)-2-bromoethanone 2(a) supplementary material. Available at: [Link]
-
Acta Poloniae Pharmaceutica. synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for a scientific publication. Available at: [Link]
- Google Patents. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
-
PubChem. (4-methoxyphenyl)-(3-methylbenzofuran-2-yl)methanone oxime. Available at: [Link]
-
RSC Publishing. Long-range coupling in the proton nuclear magnetic resonance spectra of some benzothiophen and benzofuran analogues. Available at: [Link]
-
PubMed. A library synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as anti-tumor agents. Available at: [Link]
-
ACD/Labs. 1 H– 1 H Coupling in Proton NMR. Available at: [Link]
-
J&K Scientific. 4-Methoxy-3-methylbenzofuran-2-carboxylic acid. Available at: [Link]
-
HETEROCYCLES. NEW SYNTHESIS OF ABEXINOSTAT. Available at: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
-
PMC. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Available at: [Link]
-
European Journal of Organic Chemistry. Recent Developments in C−H functionalisation of Benzofurans and Benzothiophenes. Available at: [Link]
-
IJSDR. Study of Benzofuran Derivatives and their Biological Significance. Available at: [Link]
Sources
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Long-range coupling in the proton nuclear magnetic resonance spectra of some benzothiophen and benzofuran analogues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aocs.org [aocs.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. scielo.br [scielo.br]
